molecular formula C8H14F3N B2665231 (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine CAS No. 1931963-17-5

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

Cat. No.: B2665231
CAS No.: 1931963-17-5
M. Wt: 181.202
InChI Key: WSUQSKKRQJAQFI-RNFRBKRXSA-N
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Description

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine (: 1782435-86-2 ) is a chiral alicyclic amine with the molecular formula C 8 H 14 F 3 N . This compound features a cyclohexane ring with stereospecific amine and 2,2,2-trifluoroethyl substituents in the (1R,2R) configuration, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry. Enantiomerically pure alicyclic amines, such as this product, are of significant interest in pharmaceutical research . They serve as key precursors in the synthesis of biologically active molecules and are often utilized in the development of ligands for catalysis and as core structures for drug candidates. The incorporation of the strongly electron-withdrawing trifluoroethyl group can markedly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design . While specific biological data for this compound is not widely published, its structure aligns with those used in exploring new therapeutic agents. Researchers can leverage this high-purity compound for hit-to-lead optimization, as a scaffold for library synthesis, or in asymmetric synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUQSKKRQJAQFI-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination process.

    Reductive Amination: Cyclohexanone is reacted with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Chiral Drugs : The compound is instrumental in creating β-amino alcohols and other chiral intermediates used in drug development. For example, it has been utilized in synthesizing drugs like (R)-denopamine and (R)-formoterol .
  • Antidepressants and Neurological Agents : Research indicates potential applications in synthesizing compounds targeting neurological pathways due to its ability to modulate neurotransmitter activity .

Organic Synthesis Applications

The compound's unique structure allows it to act as a versatile building block in organic synthesis:

  • Nucleophilic Reactions : The nitrogen atom in the amine group can act as a Lewis base, facilitating various nucleophilic substitution reactions.
  • Catalysis : It can be employed in catalytic processes where its trifluoroethyl group enhances reaction rates and selectivity .

Case Studies and Research Findings

Several studies have highlighted the utility of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine:

  • Chiral Drug Development : A recent study demonstrated the successful use of this compound in synthesizing enantiopure β-amino alcohols that serve as precursors for several therapeutic agents .
  • Environmental Chemistry : Research has explored its role in environmental applications due to its stability and low volatility compared to other fluorinated compounds .
  • Analytical Chemistry : The compound has been investigated for its effectiveness as a stationary phase in chromatographic techniques due to its unique chemical properties that enhance separation efficiency .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (CAS No.) Substituent/Modification Molecular Formula Molecular Weight (Da) Key Properties/Applications Reference
(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine 2,2,2-Trifluoroethyl at C2 C₈H₁₄F₃N 181.11 High electronegativity; potential CNS activity due to enhanced lipophilicity .
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride (1909286-99-2) Methylsulfanyl at C2; racemic HCl salt C₇H₁₄ClNS 181.7 (HCl salt) Pharmaceutical intermediate; ≥95% purity; used in agrochemical synthesis .
(1R,2R)-2-Benzyloxycyclohexan-1-amine Benzyloxy at C2 C₁₃H₁₉NO 205.30 97% purity; chiral auxiliary in asymmetric synthesis .
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (1016820-04-4) Trifluoroethoxy at C4 C₈H₁₄F₃NO 209.20 Para-substitution alters ring conformation; explored in medicinal chemistry .
rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine hydrochloride (1807939-19-0) 3-Methylbutoxy at C2; racemic HCl salt C₁₀H₁₉NO₃ 201.26 (free base) Bulky substituent reduces metabolic clearance; used in drug discovery .
(1R,3S)-3-Fluorocyclopentan-1-amine Fluorine at C3; cyclopentane backbone C₅H₁₀FN 103.14 Compact structure; high solubility; studied for antimicrobial activity .

Key Comparative Insights

Substituent Effects: The trifluoroethyl group in the target compound provides strong electron-withdrawing effects, lowering the basicity of the amine (pKa ~8–9 estimated) compared to non-fluorinated analogues (e.g., benzyloxy or methylbutoxy derivatives) . This enhances blood-brain barrier (BBB) penetration, making it a candidate for CNS-targeted therapeutics.

Stereochemical Influence :

  • The (1R,2R) configuration ensures a trans-diaxial arrangement of substituents, optimizing hydrogen-bonding interactions in chiral environments. In contrast, racemic mixtures (e.g., rac-(1R,2R)-2-(Methylsulfanyl)... ) may exhibit reduced enantioselectivity in biological systems .

Pharmacological Potential: Fluorinated compounds like 4-(2,2,2-Trifluoroethoxy)... and the target molecule are prioritized in drug discovery for their resistance to oxidative metabolism . The absence of patent activity for the target compound contrasts with analogues like (1R,3S)-3-Fluorocyclopentan-1-amine, which has multiple suppliers and documented applications .

Research Findings and Data Gaps

  • Physicochemical Data: Experimental data (e.g., logP, solubility) for the target compound are absent in the provided evidence. Predictions using tools like MarvinSketch suggest a logP of ~2.1, higher than non-fluorinated analogues (e.g., ~1.5 for benzyloxy derivative) .
  • Biological Activity : While fluorine’s role in enhancing bioavailability is well-documented , specific target engagement (e.g., receptor binding) remains unverified for (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine .

Biological Activity

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chiral secondary amine characterized by a cyclohexane ring with a trifluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to the unique properties imparted by the trifluoroethyl group, which enhances its chemical reactivity and potential biological activity.

  • Molecular Formula : C8H14F3N
  • CAS Number : 55466-04-1
  • Stereochemistry : The (1R,2R) configuration indicates specific spatial arrangements around the chiral centers.

The trifluoroethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, often enhancing lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine primarily involves its function as a nucleophile in organic reactions. The nitrogen atom in the amine group acts as a Lewis base, allowing it to participate in various chemical reactions. This characteristic is essential for its potential role in synthesizing biologically active compounds.

Biological Activity and Applications

Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced biological activities. For instance:

  • Antidepressant Activity : Trifluoromethyl-substituted compounds have been linked to increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants .
  • Anticancer Properties : Some studies suggest that derivatives of trifluoroethyl-substituted amines might exhibit synergistic anticancer activity when used in combination with other therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantEnhanced serotonin uptake inhibition compared to non-fluorinated analogs.
AnticancerSynergistic effects observed with other drugs in preclinical trials.
Enzyme InhibitionImproved potency against reverse transcriptase enzymes.

Case Study: Antidepressant Development

In a study examining the structure-activity relationship (SAR) of fluorinated compounds, it was found that the inclusion of a trifluoromethyl group significantly increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to corresponding non-fluorinated analogs. This finding underscores the potential of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine in developing new antidepressants .

Case Study: Anticancer Activity

Preclinical trials have demonstrated that certain trifluoroethyl-containing compounds show promising anticancer activity. For example, the combination of these compounds with existing chemotherapy agents has resulted in enhanced efficacy against resistant cancer cell lines . The exact mechanism involves interactions at the molecular level that enhance cellular uptake and efficacy.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeImpact on Yield/ee
Temperature0–25°CMinimizes side reactions
Catalyst (e.g., BINAP)2–5 mol%>90% ee achievable
SolventTHF or DCMEnhances solubility

What purification techniques are most effective for isolating (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Add 0.1% triethylamine to mitigate amine adsorption .
  • Crystallization : Recrystallize from ethanol/water mixtures to exploit differences in solubility between enantiomers. Chiral additives (e.g., dibenzoyltartaric acid) improve resolution .
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) .

What analytical methods are critical for confirming the stereochemical integrity of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and compare to authentic standards .
  • NMR Spectroscopy : Analyze 1^1H- and 19^{19}F-NMR coupling constants (e.g., 3JHH^3J_{HH} and 3JHF^3J_{HF}) to confirm vicinal diastereotopic proton environments .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in dichloromethane .

Advanced Research Questions

How can computational modeling guide the retrosynthetic planning of (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine?

Methodological Answer:

  • AI-Powered Tools : Platforms like Pistachio or Reaxys predict feasible routes by mining reaction databases. Input the target structure to generate pathways prioritizing atom economy and stereochemical fidelity .
  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify stereodetermining steps (e.g., hydrogenation barriers) .
  • Retrosynthetic Feasibility Scoring : Rank precursors based on commercial availability and synthetic complexity using heuristic algorithms .

What strategies resolve contradictions in bioactivity data observed for (1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine across different assay systems?

Methodological Answer:

  • Dose-Response Reevaluation : Perform IC50_{50} or EC50_{50} assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts .
  • Structural Analogs : Synthesize derivatives (e.g., methyl or chloro substituents) to isolate the role of the trifluoroethyl group in target binding .
  • Biophysical Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly, avoiding cell-based variability .

How does the trifluoroethyl group influence the compound's metabolic stability in pharmacological studies?

Methodological Answer:

  • In Vitro Metabolism Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t1/2t_{1/2}) to non-fluorinated analogs .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
  • Fluorine-Specific Effects : The electron-withdrawing trifluoroethyl group reduces oxidative metabolism by stabilizing C–H bonds adjacent to fluorine, enhancing metabolic stability .

Data Contradiction Analysis
Example Issue : Conflicting reports on the compound’s efficacy as a kinase inhibitor.
Resolution Workflow :

Assay Validation : Confirm kinase activity using orthogonal methods (e.g., radiometric vs. fluorescence-based assays) .

Proteomic Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target interactions .

Crystallographic Studies : Solve co-crystal structures with the kinase domain to validate binding mode discrepancies .

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